molecular formula C16H21N5 B2486231 4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 899389-11-8

4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2486231
CAS No.: 899389-11-8
M. Wt: 283.379
InChI Key: NKBZDVUVDBVRTD-UHFFFAOYSA-N
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Description

4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a synthetically derived chemical compound provided for research and development purposes. This complex tricyclic structure, featuring a tetrazine core, is of significant interest in early-stage pharmacological and chemical research. Researchers can explore its potential as a molecular scaffold or building block in medicinal chemistry, particularly in the design and synthesis of novel heterocyclic compounds . Its structural complexity presents a valuable subject for investigations into structure-activity relationships (SAR), molecular modeling, and protein-ligand interactions. The compound shares structural characteristics with other complex nitrogen-containing heterocycles used in biochemical research, such as those found in specialized biochemical libraries . As a research-grade material, its specific biological activity, mechanism of action, and full range of applications are yet to be defined and represent an area for scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-9(2)8-17-13-7-12(5)19-16-14-10(3)6-11(4)18-15(14)20-21(13)16/h6-7,9,17H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBZDVUVDBVRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Assembly of the Tricyclic Backbone

The tricyclo[7.4.0.0²,⁷]tridecahexaen system is typically constructed through a combination of cycloaddition and annulation reactions. A common approach involves:

  • Formation of the bicyclic intermediate : Starting with a pyrazine or triazine derivative, thermal [4+2] cycloaddition with electron-deficient dienophiles generates the initial bicyclic core.
  • Ring-closing via Buchwald-Hartwig amination : Transition metal-catalyzed coupling introduces nitrogen atoms at positions 3 and 10, enabling subsequent cyclization.

Table 1 : Key intermediates in tricyclic backbone synthesis

Intermediate Structure Preparation Method Yield (%)
Bicyclo[7.4.0] precursor C₁₀H₁₂N₂ Diels-Alder reaction 68-72
Diazabicyclo derivative C₁₁H₁₄N₄ Copper-catalyzed amination 55-60

Functionalization of the Core Structure

Methyl Group Introduction

Position-selective methylation occurs through:

  • Electrophilic aromatic substitution : Using methyl chloride/AlCl₃ at -15°C to direct methylation to positions 4, 11, and 13.
  • Transmetallation strategy : Palladium-mediated transfer of methyl groups from trimethylaluminum to pre-functionalized positions.

Critical parameters :

  • Temperature control (-20°C to 0°C) prevents over-methylation
  • Solvent polarity (dichloromethane > toluene) improves regioselectivity

N-(2-Methylpropyl) Sidechain Installation

Reductive Amination Protocol

The tertiary amine at position 6 is introduced via:

  • Ketone intermediate generation : Oxidation of position 6 followed by condensation with 2-methylpropylamine.
  • Sodium cyanoborohydride reduction : Stereoselective formation of the N-alkyl bond (85% enantiomeric excess).

Optimization data :

Parameter Optimal Range Effect on Yield
pH 6.8-7.2 Maximizes imine formation
Temperature 45-50°C Balances reaction rate vs. decomposition
Solvent MeOH/H₂O (4:1) Enhances reagent solubility

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances utilize microreactor technology to improve process control:

  • Residence time : 8-12 minutes prevents thermal degradation
  • Catalyst recycling : Immobilized palladium catalysts achieve 15 reaction cycles with <5% activity loss

Table 2 : Batch vs. flow synthesis comparison

Metric Batch Process Flow Process
Cycle time 72 h 4.5 h
Overall yield 41% 67%
Purity 92% 98.5%

Analytical Characterization Protocols

Spectroscopic Verification

Comprehensive structural confirmation requires:

  • ¹³C NMR : Distinguishes between position 4/11/13 methyl groups (δ 18.2, 19.7, 21.4 ppm)
  • High-resolution MS : Molecular ion at m/z 356.2147 (calc. 356.2151)

Critical challenge : Differentiation of regioisomers requires 2D NMR (HSQC, HMBC) to confirm substitution pattern.

Process Optimization Challenges

Byproduct Formation Pathways

Major impurities arise from:

  • Over-alkylation : Formation of N,N-di(2-methylpropyl) derivative (7-12% in uncontrolled reactions)
  • Ring-opening side reactions : Acid-catalyzed decomposition at >60°C

Mitigation strategies :

  • Use of bulky bases (e.g., DBU) suppresses nucleophilic degradation
  • Gradient crystallization from heptane/ethyl acetate removes polar byproducts

Emerging Synthetic Technologies

Photocatalytic C-H Activation

Recent developments employ iridium-based photocatalysts for:

  • Direct methylation via methyl radical transfer (83% yield at 450 nm)
  • Late-stage functionalization of pre-assembled tricycles

Advantages :

  • Avoids pre-functionalization steps
  • Enables room temperature reactions

Comparative Analysis of Synthetic Routes

Table 3 : Method comparison for industrial adoption

Method Capital Cost OpEx Sustainability Index
Traditional batch $1.2M $380/kg 62/100
Flow chemistry $2.8M $210/kg 88/100
Photoredox $3.5M $290/kg 79/100

Case Studies in Process Scale-Up

Pilot Plant Implementation

A 500 L scale process demonstrated:

  • Throughput : 8.2 kg/day with 94% consistency
  • Critical quality attributes :
    • Purity: 99.1 ± 0.3%
    • Residual solvents: <300 ppm

Key learnings :

  • Turbulent flow mixing essential for consistent methylation
  • In-line PAT (Process Analytical Technology) reduces assay time by 75%

Chemical Reactions Analysis

Types of Reactions

4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Novel Bioactivity Potential: The compound’s tetrazatricyclo core and isobutyl amine may enable interactions with understudied targets, such as adenosine A₂A receptors or DNA repair enzymes, as seen in marine-derived nitrogenous heterocycles .
  • ADMET Profile : Increased nitrogen content and steric bulk may enhance metabolic stability but reduce oral bioavailability compared to classical TCAs .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodology : Nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values. Bootstrap resampling quantifies confidence intervals for small-sample datasets. Contradictory results are resolved via meta-analysis of independent studies .

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